molecular formula C17H25N3O5S2 B2944266 N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide CAS No. 872986-59-9

N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide

Cat. No. B2944266
CAS RN: 872986-59-9
M. Wt: 415.52
InChI Key: DSCNDACZTNWWPB-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in cancer cell growth and inflammation, leading to the inhibition of these processes.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of enzymes involved in these processes. It has also been shown to have low toxicity levels, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is its low toxicity levels, making it a safe compound for lab experiments. However, its synthesis method is complex and requires multiple steps, making it challenging to produce in large quantities. Additionally, its mechanism of action is not fully understood, making it difficult to optimize its potential applications.

Future Directions

There are several future directions for the research of N-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide. One direction is to optimize its synthesis method to produce it in larger quantities. Another direction is to study its mechanism of action in more detail to optimize its potential applications. Additionally, its potential applications in material science and catalysis could be further explored. Finally, its potential as a drug candidate for cancer and inflammation could be studied in more detail.
In conclusion, N-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is a promising compound with potential applications in various fields. Its synthesis method is complex, but its low toxicity levels make it a safe compound for lab experiments. Further research is needed to optimize its potential applications and explore its full potential.

Synthesis Methods

The synthesis of N-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide involves the reaction of cyclohexylamine, 2-bromoethyl methyl sulfone, and 2-aminothiophenol in the presence of a base. The resulting product is purified using column chromatography and recrystallization.

Scientific Research Applications

N-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In material science, it has been used as a building block for the synthesis of novel polymers and materials. In catalysis, it has been studied as a catalyst for various organic transformations.

properties

IUPAC Name

N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S2/c21-16(17(22)19-13-6-2-1-3-7-13)18-12-14-20(9-5-10-25-14)27(23,24)15-8-4-11-26-15/h4,8,11,13-14H,1-3,5-7,9-10,12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCNDACZTNWWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide

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